An In-depth Technical Guide to (4-Bromobutyl)boronic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to (4-Bromobutyl)boronic acid: Properties, Synthesis, and Applications
(4-Bromobutyl)boronic acid is a bifunctional organoboron compound of significant interest to researchers, scientists, and professionals in drug development and materials science. Its unique structure, featuring both a reactive boronic acid moiety and a terminal bromo group, allows for sequential and diverse chemical transformations, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in cross-coupling reactions.
Core Chemical Properties
(4-Bromobutyl)boronic acid is a solid at room temperature, and its properties are summarized in the tables below. The presence of both a Lewis acidic boronic acid and a nucleophilically displaceable bromine atom on a flexible butyl chain underpins its versatile reactivity.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀BBrO₂ | |
| Molecular Weight | 180.84 g/mol | |
| Physical Form | Solid | |
| Melting Point | 73-83 °C | |
| Boiling Point | 283.2 ± 42.0 °C (Predicted) | |
| Density | 1.450 ± 0.06 g/cm³ (Predicted) | |
| Storage Temperature | 2-8 °C, under inert atmosphere |
Structural and Identification Parameters
| Identifier | Value | Reference |
| IUPAC Name | (4-bromobutyl)boronic acid | |
| CAS Number | 61632-72-2 | |
| Canonical SMILES | C(CCB(O)O)CBr | |
| InChI Key | VYJXKSGBEKVCJK-UHFFFAOYSA-N |
Synthesis and Reactivity
The dual functionality of (4-Bromobutyl)boronic acid allows for a two-stage reaction strategy. The boronic acid group can participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The terminal bromine atom serves as a leaving group in nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.
Synthetic Routes
A common method for the synthesis of alkylboronic acids involves the hydroboration of an appropriate alkene. For (4-Bromobutyl)boronic acid, this would typically involve the reaction of 4-bromo-1-butene with a borane reagent, followed by hydrolysis.
Another general and widely applicable method is the reaction of a Grignard reagent with a trialkyl borate.
Experimental Protocol: General Synthesis via Grignard Reagent
Disclaimer: The following is a generalized procedure and may require optimization for specific laboratory conditions.
-
Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), a solution of 1,4-dibromobutane in anhydrous diethyl ether is added dropwise. The reaction is initiated, if necessary, and the mixture is stirred until the magnesium is consumed.
-
Borylation: The freshly prepared Grignard reagent is cooled to -78 °C. A solution of trimethyl borate in anhydrous diethyl ether is then added dropwise, maintaining the low temperature.
-
Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then quenched by the slow addition of aqueous acid (e.g., hydrochloric acid).
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.
Key Applications in Organic Synthesis
The most prominent application of (4-Bromobutyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
Suzuki-Miyaura Coupling Reaction
In a typical Suzuki-Miyaura coupling, the boronic acid is reacted with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The (4-Bromobutyl)boronic acid can be used to introduce a bromobutyl group onto an aromatic or vinylic core. The terminal bromine can then be further functionalized.
Experimental Protocol: General Suzuki-Miyaura Coupling
Disclaimer: The following is a generalized procedure and may require optimization for specific substrates and catalysts.
-
Reaction Setup: A reaction vessel is charged with the aryl halide, (4-Bromobutyl)boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Solvent Addition: A suitable solvent or solvent mixture (e.g., toluene, dioxane, DMF, and/or water) is added. The choice of solvent depends on the solubility of the reactants and the reaction temperature.
-
Reaction Execution: The reaction mixture is degassed and then heated under an inert atmosphere to the desired temperature (typically between 80-120 °C) until the starting material is consumed, as monitored by techniques like TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired coupled product.
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
(4-Bromobutyl)boronic acid is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
(4-Bromobutyl)boronic acid is a versatile and valuable building block in modern organic synthesis. Its bifunctional nature allows for the strategic and sequential introduction of different functionalities, making it a powerful tool for the construction of complex molecular architectures. The Suzuki-Miyaura coupling remains a primary application, highlighting the importance of organoboron compounds in the development of new pharmaceuticals and advanced materials. Further research into the reactivity and applications of this compound is likely to uncover new and innovative synthetic methodologies.
